molecular formula C13H17ClN4 B6461063 1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride CAS No. 2548975-51-3

1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride

Cat. No.: B6461063
CAS No.: 2548975-51-3
M. Wt: 264.75 g/mol
InChI Key: COISUSAUIJJJJO-UHFFFAOYSA-N
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Description

1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride is a chemical compound that features a pyrazole ring substituted with a phenyl group and a piperazine moiety

Properties

IUPAC Name

1-(5-phenyl-1H-pyrazol-3-yl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.ClH/c1-2-4-11(5-3-1)12-10-13(16-15-12)17-8-6-14-7-9-17;/h1-5,10,14H,6-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COISUSAUIJJJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride typically involves the cyclization of phenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This is followed by the substitution of the pyrazole ring with piperazine. The reaction conditions often include the use of acid catalysts and solvents such as tetrahydrofuran .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common .

Chemical Reactions Analysis

Types of Reactions: 1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of selective enzyme inhibitors and other pharmacologically active compounds .

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